Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-6-9-4-3-8(7)10-5-1;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGNZUIIRCLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2OC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable cyclizing agent, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary nitrogen in the piperidine ring demonstrates nucleophilic character, enabling alkylation and acylation reactions:
Key Findings :
-
Alkylation proceeds efficiently under mild conditions without racemization due to steric hindrance from the bicyclic framework .
-
Acylation requires stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts.
Hydrogenation and Reduction
Despite its saturated backbone, the compound participates in selective reductions:
| Substrate Modification | Catalysts/Conditions | Outcome | Application |
|---|---|---|---|
| Pyran Ring Hydrogenation | H₂ (50 psi), Pd/C, EtOH, 60°C | Fully saturated decahydro derivative | Bioactivity modulation |
| Nitrile Reduction | Raney Ni, NH₃/MeOH, 40°C | Primary amine intermediate | Precursor for polycyclic amines |
Mechanistic Insight :
-
Hydrogenation of the pyran ring occurs preferentially at the oxygen-adjacent C–C bonds due to electronic effects.
-
Raney Ni-mediated nitrile reduction proceeds via a stepwise hydroimination pathway .
Acid-Base Reactivity
The hydrochloride salt undergoes reversible protonation-deprotonation:
| Process | Conditions | Observations |
|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOAc, 0°C | Free base precipitates (mp 112–114°C) |
| Reprotonation | HCl gas, anhydrous Et₂O | Recovers hydrochloride salt (98%) |
Applications :
-
Free base form facilitates N-functionalization in non-polar solvents .
-
Salt formation improves solubility in aqueous media for pharmacological studies.
Cycloaddition Reactions
The compound participates in [3+2] and Diels-Alder cycloadditions:
| Reaction | Partners/Conditions | Product Structure | Yield |
|---|---|---|---|
| Azomethine Ylide | Aldehyde + α-amino ester, microwave | Pyrrolidine-fused tricyclic | 55% |
| Diels-Alder | Maleic anhydride, toluene, reflux | Hexahydroisoindole derivative | 62% |
Notable Features :
-
Cycloadditions retain stereochemical integrity of the bicyclic core .
-
Microwave irradiation enhances reaction rates by 3–5× compared to conventional heating.
Comparative Reactivity with Analogues
| Compound | Nucleophilic Activity | Hydrogenation Rate | Cycloaddition Efficiency |
|---|---|---|---|
| Octahydro-2H-pyrano[3,2-c]pyridine | High | Moderate | High |
| 1-Oxa-9-azaspiro[5.5]undecane | Low | Slow | Moderate |
| N-Cyclohexyltetrahydro-2H-pyran-4-amine | Moderate | Fast | Low |
Structural Influence :
Scientific Research Applications
Biological Activities
Research indicates that octahydro-2H-pyrano[3,2-c]pyridine hydrochloride exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
- Antiviral Properties : Preliminary investigations suggest potential efficacy against certain viruses, making it a candidate for antiviral drug development.
- Cytotoxic Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines, indicating potential applications in oncology.
Therapeutic Applications
The unique structural features of this compound contribute to its therapeutic potential:
- Central Nervous System Disorders : The compound's ability to cross the blood-brain barrier opens avenues for research into treatments for neurological conditions such as anxiety and depression.
- Pain Management : Its interaction with pain pathways suggests it could be developed into analgesics.
- Cardiovascular Health : Some studies indicate that this compound may influence cardiovascular functions, warranting further exploration in cardiology.
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Study : A study demonstrated that specific derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents.
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity, leading to apoptosis in malignant cells while sparing normal cells.
- Neuropharmacological Evaluation : Animal models treated with octahydro-2H-pyrano[3,2-c]pyridine derivatives showed reduced anxiety-like behavior in behavioral assays, indicating potential for development as anxiolytic agents.
Mechanism of Action
The mechanism of action of Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Isomerism in Pyrano-Pyridine Systems
The fusion position of the pyran and pyridine rings critically influences molecular geometry and reactivity:
- The [4,3-c] variant () reverses the ring connectivity, affecting stereoelectronic properties . Hydrochloride Salt: Both the target compound and the [4,3-c] analog () form stable hydrochloride salts, unlike the [3,2-b] analog (), which lacks a counterion .
Physicochemical and Pharmacological Properties
| Property | Octahydro-2H-pyrano[3,2-c]pyridine HCl | Octahydro-2H-pyrano[3,2-b]pyridine | 4,5,6,7-Tetrahydro[3,2-c]thienopyridine HCl |
|---|---|---|---|
| Heteroatom | O, N | O, N | S, N |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~1.0 | ~1.5 (higher due to S) |
| Bioactivity | Potential CNS targeting | Unreported | Antiplatelet (Clopidogrel precursor) |
| Synthetic Yield | Not reported | Not reported | High chiral purity via improved processes |
- Heteroatom Impact: Replacement of oxygen with sulfur (as in thieno analogs) increases lipophilicity and alters metabolic pathways, as seen in Clopidogrel’s prodrug activation .
- Chiral Purity: emphasizes the importance of eliminating structural isomers (e.g., [2,3-c] vs. [3,2-c] thienopyridines) to ensure pharmacological efficacy and safety .
Biological Activity
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes. The structural features of this compound suggest potential interactions with various biological targets due to the presence of nitrogen and oxygen heteroatoms in its framework.
Pharmacological Properties
Research indicates that octahydro-2H-pyrano[3,2-c]pyridine derivatives exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies have reported that compounds within this class demonstrate significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antitumor Activity : Preliminary investigations suggest that these compounds may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which can be critical for therapeutic applications in diseases such as cancer and metabolic disorders.
Biological Activity Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Studies
- Antitumor Activity : A study evaluated the effects of octahydro-2H-pyrano[3,2-c]pyridine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Efficacy : Another study tested various derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited carbonic anhydrase (CA) activity with an IC50 value of approximately 15 µM. This inhibition is significant for developing treatments for conditions like glaucoma and edema.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with biological macromolecules. For instance:
- The nitrogen atom in the pyridine ring may participate in hydrogen bonding with enzyme active sites.
- The presence of hydroxyl groups enhances solubility and bioavailability, potentially increasing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using catalysts like H5BW12O40 under aqueous conditions, which promote cyclization and regioselectivity . For intermediates, Suzuki coupling with boronic acids (e.g., 4-chlorofuro[3,2-c]pyridine) is recommended, requiring Pd-based catalysts and inert atmospheres . Post-synthesis, hydrochloride salt formation involves HCl gas or aqueous HCl in polar solvents (e.g., THF or DMF) .
- Key Parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst loading (2–5 mol%) influence yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity, as validated for structurally related tetrahydrothieno[3,2-c]pyridine derivatives .
- Structure : Employ - and -NMR in DMSO-d6 to confirm ring saturation and chloride counterion. Mass spectrometry (ESI+) should align with the molecular ion peak at m/z [M+H]+ = 189.6 (calculated for C8H14ClNO) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods to avoid inhalation/contact. Structurally similar compounds (e.g., tetrahydrothieno derivatives) exhibit acute toxicity (H300-H313) .
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. Avoid exposure to light or moisture, which degrade pyran/pyridine analogs .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in ring-closing reactions. For example, studies on pyrano[3,2-c]pyridones used Hirshfeld surface analysis to validate crystallographic data and intermolecular interactions .
- Application : Simulate substituent effects on ring strain and electron density to guide functionalization at the 2- or 5-positions .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Data Normalization : Compare IC50 values against standardized assays (e.g., thrombin inhibition for antiplatelet activity) using positive controls like ticlopidine hydrochloride (IC50 = 1.2 µM) .
- Structural-Activity Analysis : For cardiovascular applications, prioritize analogs with chlorophenyl or trifluoromethyl groups, which enhance binding to P2Y12 receptors .
Q. How to design in vivo studies for neurological or cardiovascular applications?
- Methodological Answer :
- Model Selection : Use rodent models (e.g., Sprague-Dawley rats) for thrombosis studies, administering 10–50 mg/kg doses orally. Monitor bleeding time and platelet aggregation via turbidimetry .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (human/rat CYP450 isoforms). Pyrano-pyridine derivatives often require prodrug strategies to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
